2-n-Butoxythiophenol
Description
This structural configuration imparts distinct chemical reactivity, solubility, and biological activity compared to phenol analogs. Thiophenols are generally more nucleophilic and acidic than phenols due to the lower electronegativity of sulfur versus oxygen, influencing their applications in agrochemicals, pharmaceuticals, and polymer stabilization .
Properties
IUPAC Name |
2-butoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-11-9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBHEHEJSBQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxythiophenol typically involves the reaction of 2-chlorothiophenol with n-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the butoxy group. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Raw Materials: 2-chlorothiophenol, n-butyl alcohol, sodium hydroxide
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxythiophenol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to form thiolates using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, temperature 25-50°C
Reduction: Lithium aluminum hydride in tetrahydrofuran, temperature 0-25°C
Substitution: Bromine in carbon tetrachloride, temperature 0-10°C
Major Products
Oxidation: 2-n-Butoxysulfinylthiophenol, 2-n-Butoxysulfonylthiophenol
Reduction: 2-n-Butoxythiophenolate
Substitution: 2-n-Butoxy-5-bromothiophenol
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
2-n-Butoxythiophenol has been studied for its potential antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds similar to this compound may exhibit significant radical-scavenging activities, contributing to their therapeutic potential .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly as a selective cyclooxygenase (COX) inhibitor. COX inhibitors are vital in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that this compound could inhibit COX-2 activity, making it a candidate for further investigation in pain management and inflammatory conditions .
Materials Science
Self-Assembled Monolayers (SAMs)
In materials science, this compound is utilized in the formation of self-assembled monolayers. SAMs are critical for modifying surfaces in nanotechnology and electronics. The compound’s ability to create stable and functionalized surfaces can enhance the performance of organic electronic devices, such as sensors and transistors .
Polymer Chemistry
The compound has also been used in polymer chemistry as an additive to improve the properties of polymers. Its incorporation can enhance thermal stability and mechanical strength, making it valuable in the production of advanced materials for various applications .
Environmental Studies
Pollutant Degradation
Research indicates that this compound may play a role in the degradation of environmental pollutants. Its chemical structure allows it to participate in reactions that can break down harmful substances in wastewater treatment processes. This application is particularly relevant for addressing issues related to industrial pollution and environmental sustainability .
Case Studies
Mechanism of Action
The mechanism of action of 2-n-Butoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, leading to modulation of enzyme activity and protein function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-$n$-Butoxythiophenol with key analogs, leveraging data from the provided evidence and structural parallels.
Chemical Structure and Functional Groups
Key Differences :
- Reactivity: The -SH group in 2-$n$-Butoxythiophenol enhances nucleophilicity and metal-chelating capacity compared to phenolic -OH groups in 4-tert-Butylphenol .
- Acidity: Thiophenols (pKa ~6-8) are more acidic than phenols (pKa ~10), affecting solubility and interaction with biological systems.
Toxicity and Metabolic Pathways
While direct toxicological data for 2-$n$-Butoxythiophenol is absent in the evidence, insights can be drawn from analogs:
- 2-Butoxyethanol: Causes hemolytic anemia and respiratory irritation in mammals.
- 4-tert-Butylphenol: Linked to endocrine disruption and aquatic toxicity. Unlike thiophenols, phenolic compounds often undergo cytochrome P450-mediated oxidation .
Table 2.2: Comparative Toxicity Profiles
Biological Activity
2-n-Butoxythiophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophenol moiety with a butoxy group at the para position. This structural arrangement contributes to its reactivity and biological interactions. The presence of the thiol group plays a crucial role in its biochemical properties, allowing it to interact with various cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Antimicrobial Activity : The thiol group may disrupt microbial cell membranes or interfere with vital metabolic processes, leading to cell death.
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through oxidative stress mechanisms and interference with signaling pathways.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated using standard antibacterial assays, demonstrating its potential as an antimicrobial agent.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma and leukemia. The following table summarizes some key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 15 | Induction of apoptosis |
| Leukemia | 20 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 10 | Disruption of tubulin polymerization |
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiophenols, including this compound. Results indicated that this compound showed promising activity against MRSA, suggesting its potential for development into a therapeutic agent for resistant infections .
- Anticancer Research : A study focused on the anticancer effects of this compound demonstrated significant inhibition of cancer cell growth in vitro. The compound was found to induce oxidative stress and activate apoptotic pathways in melanoma cells .
- Mechanistic Insights : Research employing quantitative structure-activity relationship (QSAR) models has provided insights into the mechanisms by which this compound exerts its biological effects. These studies suggest that structural modifications can enhance its potency against specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
